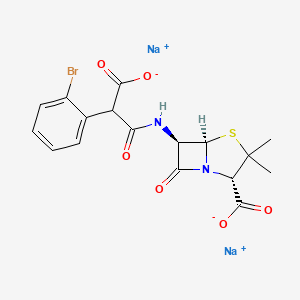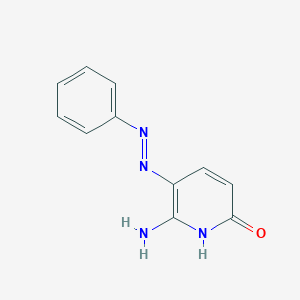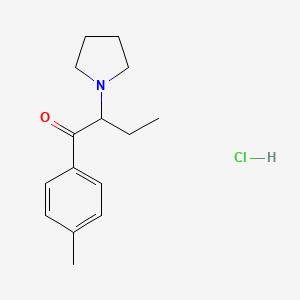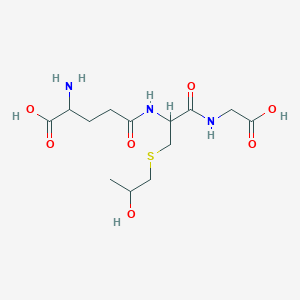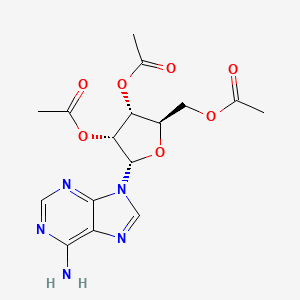![molecular formula C46H54F3N6O10P B1146496 5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite] CAS No. 153512-22-2](/img/structure/B1146496.png)
5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in RNA Targeting and Cleavage
A study by Niittymäki et al. (2013) explored the use of compounds similar to the specified chemical in catalyzing RNA cleavage. They synthesized a compound containing a Zn2+ complex and tested its ability to cleave RNA selectively at uridine sites. Interestingly, the conjugation of this compound with an oligonucleotide did not enhance its catalytic activity, nor did it maintain selectivity towards uridine sites (Teija Niittymäki, E. Burakova, Evelina Laitinen, A. Leisvuori, P. Virta, H. Lönnberg, 2013).
Electroactive Oligodeoxynucleotides (ODNs)
Whittemore et al. (1999) researched the synthesis of electroactive ODNs using a compound structurally related to the one . They attached an anthraquinone group to the 2'-O of uridine via a linker, creating ODNs with electroactive tags. This development has potential applications as electrical sensors for DNA molecules (N. Whittemore, A. N. Mullenix, G. Inamati, M. Manoharan, P. D. Cook, A. Tuinman, D. Baker, J. Chambers, 1999).
Synthesis of Novel Oligonucleotides
Bhattacharya and Revankar (1994) demonstrated the synthesis of phosphoramidites, including compounds similar to the specified chemical. These phosphoramidites are essential in the solid-support oligonucleotide methodology, indicating the utility of such compounds in the development of novel oligonucleotides (B. Bhattacharya, G. R. Revankar, 1994).
Glycoconjugate Synthesis
Katajisto et al. (2004) reported on the synthesis of oligonucleotide glycoconjugates using a related compound. They developed a novel building block that allowed the integration of different sugar units into oligonucleotides, which could have implications in the study of carbohydrate-nucleotide interactions (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).
Affinity Chromatography and Phosphorylation Agent
Higgins et al. (1989) used a similar chemical structure for attaching a uridine residue to oligodeoxyribonucleotides. This structure facilitated the use of the oligomer in affinity chromatography and as a 5' phosphorylating agent (E. Higgins, J. Debear, P. Andrews, G. Gough, 1989).
Propriétés
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54F3N6O10P/c1-30(2)55(31(3)4)66(63-26-10-23-50)65-38-27-41(54-28-32(42(57)53-44(54)59)13-22-40(56)51-24-25-52-43(58)46(47,48)49)64-39(38)29-62-45(33-11-8-7-9-12-33,34-14-18-36(60-5)19-15-34)35-16-20-37(61-6)21-17-35/h7-9,11-22,28,30-31,38-39,41H,10,24-27,29H2,1-6H3,(H,51,56)(H,52,58)(H,53,57,59)/b22-13+/t38-,39+,41+,66?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSCXKQIATMHH-BARRARJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54F3N6O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




